(2'S,2R,trans)-Saxagliptin is a synthetic compound classified as a dipeptidyl peptidase-4 (DPP-4) inhibitor, primarily used in the management of type 2 diabetes mellitus. This compound enhances the body's ability to lower blood sugar levels by prolonging the action of incretin hormones, which stimulate insulin secretion and inhibit glucagon release. Saxagliptin was approved by the U.S. Food and Drug Administration on July 31, 2009, and is marketed under various brand names including Onglyza and Kombiglyze .
The synthesis of (2'S,2R,trans)-Saxagliptin involves several key steps that include the formation of its bicyclic structure and the introduction of functional groups necessary for its biological activity. The process typically begins with the preparation of an adamantane derivative, which serves as a core structure.
(2'S,2R,trans)-Saxagliptin has a complex molecular structure characterized by a bicyclic framework. Its IUPAC name is (1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile. The stereochemistry at multiple chiral centers contributes to its specificity as a DPP-4 inhibitor.
The primary reaction mechanism of (2'S,2R,trans)-Saxagliptin involves its interaction with the DPP-4 enzyme:
The inhibition constant (Ki) for saxagliptin has been reported to be approximately 1.3 nM, indicating its high potency against DPP-4 . The compound's half-life ranges between 2.2 to 3.8 hours, allowing for once-daily dosing due to its sustained action.
Upon administration, (2'S,2R,trans)-Saxagliptin inhibits DPP-4 activity:
Clinical studies have demonstrated that saxagliptin effectively lowers hemoglobin A1c levels when used alone or in combination with other antidiabetic agents .
Relevant data includes a bioavailability of about 67% when taken orally .
(2'S,2R,trans)-Saxagliptin is primarily used in clinical settings for:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3